3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride
Overview
Description
3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride is a brominated triazole derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound is characterized by its bromine atom and trimethylated nitrogen atoms, which contribute to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-1,2,4-triazole as the core structure.
Bromination: The triazole ring is brominated at the 3-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Trimethylation: The nitrogen atoms in the triazole ring are then trimethylated using methylating agents like iodomethane or dimethyl sulfate.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring efficient reaction conditions, and optimizing yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen, resulting in a de-brominated product.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as zinc dust or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium iodide, often in polar aprotic solvents.
Major Products Formed:
Bromine Oxides: Resulting from oxidation reactions.
De-brominated Compounds: Resulting from reduction reactions.
Substitution Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
The mechanism by which 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and trimethylated nitrogen atoms play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
5-Bromo-1,3-dimethyl-1H-1,2,4-triazole
Uniqueness: 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and trimethylated nitrogen atoms. This combination imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-N,N,2-trimethyl-1,2,4-triazol-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN4.2ClH/c1-9(2)5-7-4(6)8-10(5)3;;/h1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMDXDAKZOFYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrCl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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